molecular formula C11H9FN2O2 B15332771 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

Cat. No.: B15332771
M. Wt: 220.20 g/mol
InChI Key: BBZHHMZSEIKWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactionsThe final step involves the oxidation of the intermediate to form the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluoro and carbonyl groups play a crucial role in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the fluoro group, which may affect its reactivity and binding properties.

    5-Fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the ethyl group, which may influence its solubility and pharmacokinetic profile.

    2-Ethyl-5-fluoro-3,4-dihydroquinoxaline-6-carbaldehyde:

Uniqueness

2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is unique due to the presence of both the ethyl and fluoro groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-ethyl-5-fluoro-3-oxo-4H-quinoxaline-6-carbaldehyde

InChI

InChI=1S/C11H9FN2O2/c1-2-7-11(16)14-10-8(13-7)4-3-6(5-15)9(10)12/h3-5H,2H2,1H3,(H,14,16)

InChI Key

BBZHHMZSEIKWBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O

Origin of Product

United States

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